ジンセノサイドRb2

説明

Ginsenoside C is a naturally occurring compound found in the roots of the Panax ginseng plant. It belongs to the class of steroid glycosides and triterpene saponins known as ginsenosides. These compounds are responsible for the pharmacological properties of ginseng, which has been used in traditional medicine for centuries. Ginsenoside C is known for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties .

科学的研究の応用

Ginsenoside C has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the biosynthesis and chemical modification of ginsenosides.

Biology: Ginsenoside C is studied for its role in cellular processes, including apoptosis and cell proliferation.

Medicine: It has shown potential in treating various ailments such as cancer, inflammation, and neurodegenerative diseases. .

作用機序

人参サポニンCは、複数の分子標的と経路を通じてその効果を発揮します。それは、低親和性でステロイド受容体と相互作用し、内因性リガンドの効果に対抗します。さらに、PI3K/AKT/mTOR経路などの活性酸素種によって媒介される経路を調節し、これはアポトーシスに関与しています。 この調節は、Bcl-2などの抗アポトーシスタンパク質のダウンレギュレーションと、Caspase-3やBaxなどのプロアポトーシスタンパク質のアップレギュレーションにつながります .

類似化合物:

- 人参サポニンRb1

- 人参サポニンRb2

- 人参サポニンRc

- 人参サポニンRd

比較: 人参サポニンCは、その特異的なグリコシル化パターンにより、薬理学的特性に影響を与えるため、ユニークです。他のサポニンと比較して、人参サポニンCは、抗炎症作用や抗癌作用など、特定の生物学的活性において高い有効性を示しています。 人参サポニンの構造の違い、たとえば糖部分の数や位置は、それぞれ異なる生物学的活性に寄与しています .

生化学分析

Biochemical Properties

Ginsenoside Rb2 interacts with various enzymes, proteins, and other biomolecules. It mediates cardioprotective effects via various signaling pathways, including the mitochondrial apoptotic pathway, PI3K/Akt/mTOR, HIF-1α and GRF91, RhoA, p38α MAPK, and eNOS . Ginsenoside Rb2 also activates the SIRT-1 pathway .

Cellular Effects

Ginsenoside Rb2 has been shown to have beneficial effects on various types of cells and cellular processes. It modulates oxidative stress, inflammation, and apoptosis, contributing to the improvement of structural, functional, and biochemical parameters . Ginsenoside Rb2 can improve the immune function that is declined in CTX-induced immunosuppressed mice .

Molecular Mechanism

Ginsenoside Rb2 exerts its effects at the molecular level through various mechanisms. It inhibits oxidative stress, ROS generation, inflammation, and apoptosis via regulation of various cellular signaling pathways and molecules, including AKT/SHP, MAPK, EGFR/SOX2, TGF-b1/Smad, SIRT1, GPR120/AMPK/HO-1, and NF-κB .

Temporal Effects in Laboratory Settings

The preclinical and clinical pharmacokinetics for Ginsenoside Rb2 exhibit poor absorption, rapid tissue distribution, and slow excretion through urine .

Dosage Effects in Animal Models

In animal models, Ginsenoside Rb2 has been shown to decrease virus titers and protect against infection . It also improves bone microarchitecture and bone mineral density .

Metabolic Pathways

Ginsenoside Rb2 is involved in various metabolic pathways. It improves glucose metabolism in hepatocytes by activating AMPK and reduces cholesterol and triacylglycerol levels in 3T3-L1 cells by reducing oxidative damage .

Transport and Distribution

The transport of Ginsenoside Rb2 across the intestinal mucosa is energy-dependent and non-saturable . It is widely distributed in different kinds and parts of ginseng .

準備方法

合成ルートと反応条件: 人参サポニン、人参サポニンCを含む、合成には、多くの場合、グリコシダーゼを用いた生物触媒戦略が関与しています。 これらの酵素はグリコシル部分の修飾を促進し、これは高い抗腫瘍活性を有する希少な人参サポニンの生成に不可欠です . このプロセスは、通常、微生物とその酵素系を好気的条件下で用います。 たとえば、大腸菌からの組換え酵素は、生物医学および製薬業界で効率的な変換率を示しました .

工業生産方法: 人参サポニンの工業生産は、一般的にPanax植物からの全サポニンの抽出に依存し、その後、生物学的または化学的脱グリコシル化が行われます。ただし、この方法は高コストで低効率です。合成生物学の最近の進歩により、人参サポニンの大量生産のための代替方法が提供されました。 これらの方法には、細胞工場の構築と生合成経路の解明が含まれます .

化学反応の分析

反応の種類: 人参サポニンCは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、化合物を改変して薬理学的特性を強化するために不可欠です。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

置換: 置換反応は、通常、水酸化物イオンやアミンなどの求核剤を伴います。

主な生成物: これらの反応から生成される主な生成物には、生物学的活性を高めたさまざまな人参サポニンの誘導体があります .

4. 科学研究の応用

人参サポニンCは、幅広い科学研究の応用があります:

類似化合物との比較

- Ginsenoside Rb1

- Ginsenoside Rb2

- Ginsenoside Rc

- Ginsenoside Rd

Comparison: Ginsenoside C is unique due to its specific glycosylation pattern, which influences its pharmacological properties. Compared to other ginsenosides, Ginsenoside C has shown higher efficacy in certain biological activities, such as anti-inflammatory and anticancer effects. The structural differences among ginsenosides, such as the number and position of sugar moieties, contribute to their distinct biological activities .

特性

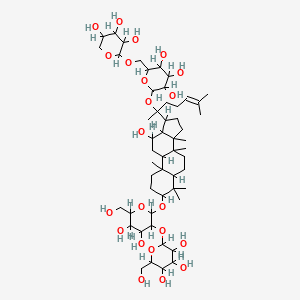

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODILNFGTFIURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H90O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911541 | |

| Record name | 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Rb2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11021-13-9 | |

| Record name | Ginsenoside Rb2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ginsenoside Rb2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 - 203 °C | |

| Record name | Ginsenoside Rb2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。